9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
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Overview
Description
The compound 9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant implications in various scientific fields This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves multiple steps, starting from simpler precursorsThe final steps often include deprotection and purification to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the azido group can produce amines .
Scientific Research Applications
9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can interact with nucleic acids, potentially inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thioadenosine: Similar in structure but contains a sulfur atom instead of an azido group.
8-Methoxyguanosine: Contains a methoxy group instead of an azido group.
Xanthosine: Lacks the azido group and has different functional groups.
Uniqueness
The presence of the azido group in 9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one makes it unique compared to other similar compounds. This functional group imparts distinct chemical reactivity, making the compound valuable for specific applications in click chemistry and bioconjugation .
Properties
Molecular Formula |
C10H12N8O4 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-6,9,19-20H,1H2,(H2,11,15,21)/t3-,4-,5?,6-,9-/m1/s1 |
InChI Key |
XNGPWVHKNKBAQM-KJBFOJHNSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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